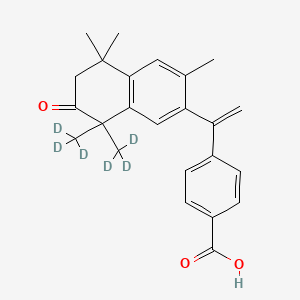

7-Oxo Bexarotene-d6

Beschreibung

Overview of Retinoids, Rexinoids, and the Parent Compound Bexarotene (B63655) in Research

Retinoids, a class of compounds derived from vitamin A, are crucial for a multitude of biological processes, including embryonic development, vision, and the regulation of cell growth and differentiation. nih.govmdpi.commdpi.com Their diverse biological activities have made them a significant area of research for over five decades, particularly in the treatment of cancers and skin diseases. nih.gov Retinoids exert their effects by binding to two types of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs). mdpi.comscienceopen.com

Rexinoids are a subclass of retinoids that specifically bind to and activate RXRs. dermnetnz.orgtargretinhcp.com Bexarotene, a synthetic rexinoid, is a prominent example and has been approved for the treatment of cutaneous T-cell lymphoma (CTCL). dermnetnz.orgwikipedia.org It selectively activates the three RXR subtypes: α, β, and γ. europa.eubauschhealth.com These activated receptors can form dimers with other nuclear receptors like RARs, the vitamin D receptor, and others, functioning as transcription factors that control gene expression related to cellular proliferation and differentiation. bauschhealth.comfda.gov The precise mechanism of bexarotene's action in CTCL is still not fully understood, though it is known to inhibit the growth of certain tumor cell lines. dermnetnz.orgfda.gov

Bexarotene's ability to selectively activate RXRs makes it a valuable tool in research. wikipedia.orgrcsb.org RXRs play a critical role in cellular processes through their partnerships with other nuclear receptors. researchgate.net They can form "permissive" heterodimers, which are activated by an RXR agonist, and "non-permissive" heterodimers, which are only activated by the partner receptor's ligand. researchgate.net This intricate signaling network allows bexarotene to influence a wide range of physiological functions, making it a subject of extensive study. rcsb.orgresearchgate.net

Significance of Metabolite Research in Pharmacological Sciences

The study of how the body metabolizes drugs, known as metabolite profiling, is a cornerstone of modern pharmacology and drug development. tandfonline.comescientificpublishers.com When a drug is administered, it is often chemically altered by enzymes in the body, a process called biotransformation. escientificpublishers.com This process can lead to the formation of metabolites, which may have different pharmacological or toxicological properties than the parent drug. escientificpublishers.com In some cases, a metabolite may be more active or more toxic than the original compound. escientificpublishers.com

Understanding a drug's metabolic fate is crucial for several reasons. It helps in determining the appropriate dosage, assessing the safety and efficacy of a drug, and understanding potential drug-drug interactions. escientificpublishers.com Early identification of a drug's metabolites, particularly those that are reactive or present in disproportionately high amounts in humans compared to preclinical animal models, allows for timely safety testing and can reduce the risk of late-stage drug development failures. tandfonline.com

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has emerged as a powerful tool in drug discovery and development. creative-proteomics.combiotech-spain.com By analyzing changes in metabolite levels in response to a drug, researchers can gain insights into the drug's mechanism of action, identify biomarkers for efficacy and toxicity, and better understand individual variations in drug response. biotech-spain.comnih.gov This comprehensive understanding of drug metabolism is essential for developing safer and more effective therapies. tandfonline.comnih.gov

Rationale for Investigating 7-Oxo Bexarotene-d6 as a Research Tool and Biological Entity

The "d6" designation in this compound indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. acs.org This isotopic labeling is a critical tool in analytical chemistry, particularly in mass spectrometry-based quantification of drug metabolites. acs.orgclearsynth.com Deuterated compounds are chemically very similar to their non-deuterated counterparts and exhibit nearly identical behavior in biological systems. researchgate.net However, the increased mass of deuterium allows them to be distinguished from the naturally occurring analyte in a mass spectrometer. clearsynth.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H26O3 |

|---|---|

Molekulargewicht |

368.5 g/mol |

IUPAC-Name |

4-[1-[3,5,5-trimethyl-7-oxo-8,8-bis(trideuteriomethyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid |

InChI |

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)/i5D3,6D3 |

InChI-Schlüssel |

XLMHAABXFLIUNQ-SCPKHUGHSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1(C(=O)CC(C2=C1C=C(C(=C2)C)C(=C)C3=CC=C(C=C3)C(=O)O)(C)C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Derivatization of 7 Oxo Bexarotene D6

Methodologies for the Chemical Synthesis of 7-Oxo Bexarotene (B63655)

7-Oxo Bexarotene is a significant oxidative metabolite of Bexarotene, a synthetic retinoid selective for retinoid X receptors (RXRs). nih.goveuropa.eu The synthesis of 7-Oxo Bexarotene is not typically a primary goal for therapeutic use but is crucial for producing reference standards to study the metabolism and pharmacokinetics of the parent drug, Bexarotene. nih.gov The synthetic approaches generally leverage the established chemistry of Bexarotene synthesis, followed by a targeted oxidation step.

The core synthesis of Bexarotene itself involves the coupling of two main fragments: a substituted tetrahydronaphthalene ring and a benzoic acid moiety. A common route is the Friedel-Crafts acylation between 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene and a 4-carboxybenzoyl derivative (like 4-carbomethoxybenzoyl chloride) to form a key keto-ester intermediate. google.com This intermediate is then subjected to a Wittig reaction to create the ethenyl bridge, followed by saponification of the ester to yield Bexarotene. google.comchemicalbook.com

To produce 7-Oxo Bexarotene, a subsequent oxidation step is required. Since 7-Oxo Bexarotene is a metabolite formed via the cytochrome P450 3A4 enzyme system, often through a 7-hydroxy-bexarotene intermediate, laboratory synthesis can mimic this transformation. europa.eumdpi.com A plausible and direct laboratory strategy involves the controlled oxidation of Bexarotene at the benzylic C-7 position of the tetrahydronaphthalene ring.

Key Synthetic Steps:

Synthesis of Bexarotene: This foundational step can be achieved through various published methods, with the Wittig olefination of a ketone precursor being a prevalent strategy. google.com

Oxidation to 7-Hydroxy Bexarotene: Bexarotene can be selectively oxidized to its 7-hydroxy metabolite. This transformation can be challenging due to multiple potential oxidation sites on the molecule.

Oxidation of 7-Hydroxy Bexarotene: The secondary alcohol of 7-Hydroxy Bexarotene is then oxidized to the corresponding ketone, 7-Oxo Bexarotene, using standard oxidizing agents. It has been noted that photodegradation of bexarotene can also lead to the formation of 7-hydroxy and 7-oxo derivatives, suggesting the susceptibility of this position to oxidation. mdpi.com

The table below summarizes a general synthetic approach.

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene, 4-carbomethoxybenzoyl chloride | AlCl₃ | Methyl [4-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate (Keto-ester intermediate) |

| 2 | Wittig Reaction | Keto-ester intermediate | Methyl triphenylphosphonium bromide, a strong base (e.g., sodium amide) | Methyl 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoate |

| 3 | Saponification | Methyl Bexarotenate | Potassium hydroxide (B78521) (KOH) | Bexarotene |

| 4 | Benzylic Oxidation | Bexarotene | A suitable oxidizing agent (e.g., CrO₃, PCC) | 7-Oxo Bexarotene |

Deuterium (B1214612) Labeling Techniques for the Preparation of 7-Oxo Bexarotene-d6

Isotopic labeling with deuterium (²H) is a common strategy to prepare internal standards for quantitative mass spectrometry. medchemexpress.commedchemexpress.com The stability of the C-D bond compared to the C-H bond prevents isotopic exchange under most biological and analytical conditions. For this compound, the "d6" designation indicates the incorporation of six deuterium atoms. A chemically logical position for this labeling is on the two gem-dimethyl groups at the 5-position of the tetrahydronaphthalene ring, as these protons are sterically accessible and their substitution is less likely to alter the compound's chromatographic behavior significantly.

Two primary strategies can be employed for deuteration:

Labeling of a Precursor: A more efficient approach involves synthesizing a deuterated starting material. For instance, the tetralone precursor to the Bexarotene core could be synthesized using deuterated acetone (B3395972) or other small, deuterated building blocks. This ensures high levels of deuterium incorporation early in the synthetic sequence. General methods for synthesizing retinoids with site-specific isotope enrichment have been well-documented. mdpi.com

Hydrogen-Deuterium (H/D) Exchange on an Intermediate: It is sometimes possible to perform an H/D exchange on a late-stage intermediate or the final molecule. This typically requires a deuterated solvent (like D₂O or CH₃OD) and a catalyst (acid or base) under conditions that promote the exchange at specific, often acidic, positions. However, for the non-acidic methyl protons on the Bexarotene scaffold, this method is generally less feasible than building the molecule from labeled precursors.

The synthesis of this compound would thus follow the same pathway as the unlabeled compound, but starting with a d6-labeled tetrahydronaphthalene precursor. The final oxidation step would be performed on the deuterated Bexarotene.

| Labeling Strategy | Description | Advantages | Disadvantages |

| Precursor Labeling | Synthesis begins with a building block already containing the deuterium atoms (e.g., a deuterated tetralone). | High and specific incorporation of deuterium; avoids harsh conditions on the final complex molecule. | Requires synthesis of the labeled precursor, which may not be commercially available. |

| Late-Stage H/D Exchange | The unlabeled compound is treated with a deuterium source to exchange protons for deuterons. | Can be simpler if exchange conditions are mild and specific. | Often results in incomplete labeling, isotopic scrambling, and is not suitable for non-acidic C-H bonds. |

Characterization of Synthetic Products and Impurity Profiling in Research Grade Materials

The characterization of this compound and its non-deuterated analog is critical to ensure identity, purity, and quality for its use as a research-grade standard. A combination of spectroscopic and chromatographic techniques is employed.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for structural elucidation. asu.edu For this compound, the absence of signals in the ¹H NMR spectrum corresponding to the labeled positions and the characteristic shifts in the ¹³C NMR spectrum confirm successful deuteration. Mass Spectrometry (MS) confirms the molecular weight, with the deuterated compound showing an increase of approximately 6 Da compared to the unlabeled standard.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is the standard for determining the purity of the final compound. google.com It is used to quantify the main compound and detect any impurities.

Impurity Profiling: The identification of impurities is a crucial aspect of quality control. researchgate.net For synthetic 7-Oxo Bexarotene, potential impurities can arise from several sources:

Starting Materials: Unreacted Bexarotene or 7-hydroxy-bexarotene.

Side Products: Isomeric products from oxidation at other positions (e.g., 6-Oxo Bexarotene). mdpi.com

Over-oxidation Products: Further degradation of the molecule.

Isotopic Impurities: For the d6 variant, the presence of d0 to d5 species due to incomplete deuteration.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling, as it can separate impurities chromatographically and provide mass information for their identification. wjcmpr.com

| Analytical Technique | Purpose | Key Findings for this compound |

| ¹H NMR | Structural confirmation and verification of deuteration site. | Absence of proton signals at the gem-dimethyl position. |

| ¹³C NMR | Confirmation of carbon skeleton. | Shifts and splitting patterns consistent with deuteration. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic purity. | Molecular ion peak corresponding to C₂₄H₂₀D₆O₃; assessment of d0-d5 levels. |

| HPLC-UV | Determination of chemical purity. | Purity typically >98% for research-grade material. |

| LC-MS/MS | Identification and quantification of impurities. | Detection of process-related impurities (e.g., Bexarotene, isomers) and isotopic variants. |

Scale-Up Considerations for Research Production

Transitioning the synthesis of this compound from a small laboratory scale to a larger research production scale (grams to tens of grams) introduces several challenges.

Purification Strategy: While flash column chromatography is effective at the milligram scale, it becomes impractical and costly for larger quantities. google.com Developing robust crystallization or solvent slurry procedures for both the final product and key intermediates is essential for efficient and scalable purification. google.com

Reagent Cost and Handling: The cost of the deuterium source (e.g., deuterated starting materials) is a significant factor. The synthetic route should be designed to introduce the label efficiently to maximize yield and minimize waste. acs.org The use of hazardous reagents, such as strong bases or pyrophoric organometallics, requires stringent safety protocols and specialized equipment for larger-scale operations. nih.gov

Process Optimization: Reaction parameters, including temperature, concentration, and reaction time, must be carefully optimized to ensure reproducibility, maximize yield, and minimize impurity formation. The development of late-stage functionalization techniques, potentially including electrochemical oxidation, could offer milder and more scalable alternatives for the final oxidation step. acs.org

Quality Control: Consistent and rigorous in-process controls and final product testing are necessary to ensure that each batch meets the required specifications for purity and isotopic enrichment. This involves validating analytical methods for the larger scale.

Metabolic Pathways and Biotransformation Studies of Bexarotene and Its 7 Oxo Metabolite

Enzymatic Formation of 7-Oxo Bexarotene (B63655) in vitro

The in vitro generation of 7-oxo bexarotene from its parent compound, bexarotene, is a multi-step process initiated by oxidative enzymes followed by potential secondary modifications.

The primary pathway for bexarotene metabolism is oxidation, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Extensive research has identified CYP3A4 as the major isozyme responsible for the oxidative metabolism of bexarotene in the liver. researchgate.netmdpi.comnih.gov This enzymatic action results in the formation of hydroxylated intermediates, including 6-hydroxybexarotene and 7-hydroxybexarotene. mdpi.comnih.gov These hydroxylated metabolites are then further oxidized to their corresponding keto forms, 6-oxo-bexarotene (B601045) and 7-oxo-bexarotene (B601032). nih.govresearchgate.net The central role of CYP3A4 makes bexarotene susceptible to drug-drug interactions with substances that inhibit or induce this enzyme. nih.govnih.govnih.gov

Following oxidation by CYP enzymes, bexarotene and its hydroxylated metabolites can undergo Phase II conjugation reactions, most notably glucuronidation. nih.govnih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion. nih.govresearchgate.net Studies have identified glucuronides of the parent bexarotene (bexarotene acyl glucuronide) and its hydroxylated metabolites as significant products in in vitro systems. nih.govresearchgate.net While direct glucuronidation of 7-oxo bexarotene is less characterized, the glucuronidation of its precursor, 7-hydroxybexarotene, is a recognized metabolic step. nih.gov

Metabolic Fate of Bexarotene and 7-Oxo Bexarotene in in vitro Biological Systems

To understand the metabolic fate of bexarotene, researchers utilize various in vitro systems that mimic the physiological environment of the liver.

Incubation studies using liver microsomes and hepatocytes from humans and preclinical species are standard methods for characterizing drug metabolism. nih.gov In incubations with pooled human liver microsomes, as well as rat liver microsomes, bexarotene is converted into several oxidative metabolites. nih.gov The predominant metabolites observed in these systems are typically 6-hydroxybexarotene and the glucuronides of either the parent compound or its hydroxylated forms. nih.govresearchgate.net The formation of 7-oxo bexarotene is also observed, arising from the initial hydroxylation at the 7-position followed by subsequent oxidation. nih.gov

Table 1: Major Bexarotene Metabolites Identified in Liver Microsome Incubations

| Metabolite | Description | Reference |

|---|---|---|

| 6-Hydroxy-bexarotene | A primary oxidative metabolite. | nih.gov |

| 7-Hydroxy-bexarotene | A primary oxidative metabolite, precursor to 7-oxo bexarotene. | nih.gov |

| 6-Oxo-bexarotene | A secondary oxidative metabolite. | nih.gov |

| 7-Oxo-bexarotene | A secondary oxidative metabolite. | nih.gov |

| Bexarotene Acyl Glucuronide | A Phase II conjugation product of the parent drug. | nih.gov |

| Glucuronides of Hydroxylated Metabolites | Phase II conjugation products of 6- and 7-hydroxybexarotene. | nih.gov |

The use of liver slices provides a more complete in vitro model, as it preserves the cellular architecture and the interplay between Phase I and Phase II enzymes. fda.gov Studies utilizing liver slices from rats and dogs have shown qualitatively similar metabolite profiles to those observed in microsomal incubations. nih.gov The primary metabolites identified were 6-hydroxybexarotene and various glucuronide conjugates. nih.govresearchgate.net This methodology confirms the formation of oxidative metabolites, including the precursors to 7-oxo bexarotene, in an integrated cellular system. nih.gov

Comparative Metabolism Across Preclinical Animal Models (e.g., Rat, Dog, Mouse)

The metabolism of bexarotene has been examined in several preclinical species to understand interspecies differences and to select appropriate models for toxicological studies. nih.gov

Rat: In rats, pretreatment with bexarotene was found to induce its own hepatic microsomal metabolism. nih.gov The primary biliary metabolite in this species is bexarotene acyl glucuronide. nih.govresearchgate.net Oxidative metabolites, including 6- and 7-hydroxy and oxo derivatives, are present in the plasma. nih.gov

Dog: In dogs, the predominant biliary metabolite is a glucuronide of an oxidized form of bexarotene. nih.govresearchgate.net Similar to rats, the oxidative metabolites are also found circulating in the plasma. nih.gov

Human vs. Animal Models: While the qualitative metabolite profiles are similar across rats, dogs, and humans, quantitative differences exist. nih.govresearchgate.net Notably, the oxidative metabolites, such as 6-hydroxybexarotene and by extension 7-oxo bexarotene, are found in greater abundance relative to the parent compound in human plasma compared to plasma from rats or dogs. nih.govresearchgate.net

Table 2: Comparative Bexarotene Metabolism in Different Species

| Species | Key Findings | Predominant Biliary Metabolite | Reference |

|---|---|---|---|

| Rat | Oxidative metabolites observed in plasma. Shows auto-induction of metabolism. | Bexarotene Acyl Glucuronide | nih.govresearchgate.net |

| Dog | Oxidative metabolites observed in plasma. | Glucuronide of Oxidized Bexarotene | nih.govresearchgate.net |

| Human | Oxidative metabolites are more abundant in plasma relative to parent drug compared to rats and dogs. | Not specified in provided context. | nih.govresearchgate.net |

Identification of Circulating and Biliary Metabolites in Animal Specimens

Studies in animal models, including rats and dogs, have been crucial for elucidating the metabolic fate of bexarotene. nih.govresearchgate.net Analysis of plasma and bile samples from these animals after bexarotene administration has identified both the parent compound and its key metabolites. nih.gov

In both rats and dogs, hydroxy and oxo metabolites, including 7-oxo-bexarotene, have been detected in plasma. nih.govresearchgate.net Notably, 6-hydroxy-bexarotene was identified as a major circulating metabolite in these species. nih.gov

The primary route of elimination for bexarotene and its metabolites is biliary. nih.govresearchgate.net Significant differences in the composition of biliary metabolites have been observed between species. In rats, the predominant metabolite found in bile is bexarotene acyl glucuronide. nih.govresearchgate.net In contrast, for dogs, a glucuronide of an oxidized bexarotene metabolite is the main component excreted in bile. nih.govresearchgate.net These findings underscore that these glucuronidated compounds are the principal end-stage metabolites of bexarotene in these animal models. nih.gov

| Metabolite | Biological Matrix | Species | Metabolic Pathway |

|---|---|---|---|

| 6-Hydroxy-bexarotene | Plasma | Rat, Dog | Oxidation |

| 7-Hydroxy-bexarotene | Plasma | Rat, Dog | Oxidation |

| 6-Oxo-bexarotene | Plasma | Rat, Dog | Oxidation |

| 7-Oxo-bexarotene | Plasma | Rat, Dog | Oxidation |

| Bexarotene acyl glucuronide | Bile | Rat (Predominant) | Glucuronidation |

| Glucuronide of oxidized bexarotene | Bile | Dog (Predominant) | Oxidation & Glucuronidation |

Species-Specific Metabolic Profiles and Enzyme Induction in Animal Systems

The metabolism of bexarotene exhibits notable species-specific differences, which can influence the profile and abundance of circulating metabolites. nih.govnih.gov While the same set of oxidative metabolites (6/7-hydroxy and 6/7-oxo bexarotene) are generally produced, their relative amounts can vary. For instance, studies comparing rats, dogs, and humans showed that the oxidative metabolites were more abundant relative to the parent drug in human plasma than in rat or dog plasma. nih.govresearchgate.net Such interspecies differences in CYP enzyme activity are well-documented and are a critical consideration when extrapolating animal metabolic data to humans. nih.govresearchgate.net

Furthermore, bexarotene has been shown to induce its own metabolism. nih.govresearchgate.net Pre-treatment of rats with bexarotene led to an induction of hepatic microsomal metabolism of the drug. nih.govresearchgate.net This auto-induction suggests that bexarotene can increase the expression or activity of the very enzymes responsible for its breakdown, a phenomenon often mediated by nuclear receptors like PXR and CAR that regulate CYP gene expression. frontiersin.org This is a key characteristic that can affect the compound's behavior after repeated administration.

| Feature | Rat | Dog | Human |

|---|---|---|---|

| Major Circulating Oxidative Metabolite | 6-Hydroxy-bexarotene | 6-Hydroxy-bexarotene | 6-Hydroxy-bexarotene |

| Predominant Biliary Metabolite | Bexarotene acyl glucuronide | Glucuronide of oxidized bexarotene | Not specified in source |

| Relative Plasma Abundance of Oxidative Metabolites | Lower | Lower | Higher (than rat/dog) |

| Enzyme Induction | Demonstrated (Hepatic microsomal metabolism) | Not specified in source | Not specified in source |

Advanced Analytical Methodologies Utilizing 7 Oxo Bexarotene D6 As a Stable Isotope Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs and metabolites in biological samples due to its high sensitivity and specificity. ulisboa.ptnih.gov The development and validation of these methods are critical for generating reliable data in pharmacokinetic and metabolism studies.

Application of 7-Oxo Bexarotene-d6 as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalytical LC-MS/MS assays. This compound, a deuterated form of the 7-oxo metabolite of bexarotene (B63655), serves as an ideal internal standard for the quantification of bexarotene and its metabolites. nih.gov Its physicochemical properties closely mimic those of the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. fda.gov This similarity helps to correct for variability in sample extraction and potential matrix effects, thereby improving the accuracy and precision of the analytical method. nih.gov The use of a SIL-IS like this compound is particularly advantageous because it co-elutes with the analyte, providing the most effective means of compensating for matrix-induced ionization suppression or enhancement. nih.govfda.gov The purity of the internal standard is crucial, as even minor impurities can lead to significant issues during method development and validation. nih.gov

Optimization of Chromatographic Separation Techniques (e.g., UPLC, HPLC)

Effective chromatographic separation is essential for resolving the analyte of interest from other endogenous components in the biological matrix and from other drug-related metabolites. Both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) systems are utilized for the analysis of bexarotene and its metabolites. d-nb.infolongdom.org

UPLC systems, with their smaller particle size columns (typically < 2 µm), offer higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. longdom.org For the analysis of bexarotene, a C18 column is often employed, which provides good retention and separation of this lipophilic compound. nih.govlongdom.org The mobile phase composition is a critical parameter to optimize. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govd-nb.info For instance, a mobile phase consisting of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer has been successfully used. nih.gov The flow rate and column temperature are also optimized to achieve sharp peaks and reproducible retention times. d-nb.info A typical retention time for bexarotene can be around 2.75 minutes under optimized UPLC conditions. d-nb.inforesearchgate.net

The table below summarizes typical chromatographic conditions used for the analysis of bexarotene.

| Parameter | Condition |

| Chromatography System | UPLC, HPLC |

| Column | C18 (e.g., 50 mm × 2.1 mm, 1.7-µm particles) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium acetate) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV or Mass Spectrometry |

| Retention Time (Bexarotene) | ~2.75 min |

Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity (e.g., SRM, ESI)

Tandem mass spectrometry is the detection method of choice for quantifying low levels of bexarotene and its metabolites in biological samples. Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar and semi-polar molecules like bexarotene and its metabolites. wisconsin.edu It can be operated in either positive or negative ion mode, depending on the compound's structure and the desired sensitivity. nih.gov

For quantitative analysis, Selected Reaction Monitoring (SRM) is the most widely used scan mode. nih.gov In SRM, a specific precursor ion (the molecular ion or a characteristic fragment) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise, leading to enhanced sensitivity. ulisboa.pt The selection of appropriate precursor and product ion transitions for both the analyte and the internal standard (this compound) is a critical step in method development.

Method Validation Parameters: Linearity, Accuracy, Precision, Recovery, and Matrix Effects in Biological Matrices (e.g., Plasma, Tissue Homogenates)

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation is performed according to guidelines from regulatory agencies and includes the assessment of several key parameters. d-nb.info

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. For bexarotene, linearity has been established in human plasma over concentration ranges such as 1.04 to 351.93 ng/mL. d-nb.inforesearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels (low, medium, and high quality control samples). For bexarotene assays, intra- and inter-day precision are typically required to be less than 15%, with accuracy within ±15% of the nominal value. nih.govresearchgate.net

Recovery: This parameter measures the efficiency of the extraction procedure. The recovery of bexarotene from plasma is often determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples. Mean percentage recovery for bexarotene has been reported to be around 95.72%. d-nb.inforesearchgate.net

Matrix Effects: This evaluates the influence of co-eluting endogenous components from the biological matrix on the ionization of the analyte. It is a critical parameter to assess, especially when using ESI. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. fda.gov

The following table provides an example of validation parameters for an LC-MS/MS method for bexarotene in human plasma. d-nb.inforesearchgate.net

| Validation Parameter | Result |

| Linearity Range | 1.04 - 351.93 ng/mL |

| Mean Recovery | 95.72% |

| Precision (RSD%) | < 15% |

| Accuracy (%) | 85 - 115% |

Application of this compound in in vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

In vitro DMPK studies are essential in early drug discovery to predict the in vivo behavior of a new chemical entity. selvita.com These studies investigate the metabolic stability, permeability, and potential for drug-drug interactions of a compound. The use of a reliable internal standard like this compound is crucial for obtaining accurate quantitative data from these assays.

Quantitative Assessment of Parent Drug and Metabolite Levels in Animal Research

Animal studies are a critical component of preclinical drug development, providing valuable information on the pharmacokinetic profile and metabolic fate of a drug candidate. LC-MS/MS methods, incorporating this compound as an internal standard, are employed to quantify bexarotene and its metabolites in plasma and tissue samples from these studies. nih.gov

For instance, a highly sensitive and rapid LC-MS/MS method has been developed and validated for the determination of bexarotene in mouse plasma and brain tissue. nih.gov This method utilized a simple protein precipitation step for sample preparation and achieved a lower limit of quantification of 10.0 ng/mL in both matrices. nih.gov The method was successfully applied to a pharmacokinetic study in mice, revealing that both plasma and brain concentrations of bexarotene peaked at 1.0 hour after oral administration, with a rapid elimination half-life of 2.0 hours. nih.gov Such quantitative data is vital for understanding the absorption, distribution, and elimination characteristics of the drug, and for correlating pharmacokinetic profiles with pharmacodynamic effects. Studies have shown that oxidative metabolites of bexarotene, including the 6-hydroxy and 7-hydroxy forms, are found in the plasma of rats, dogs, and humans. nih.gov

Metabolic Stability and Reaction Phenotyping Assays

Metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a drug candidate. nih.gov These assays typically involve incubating the parent drug with liver microsomes or other metabolically active subcellular fractions and monitoring its disappearance over time. For bexarotene, which is primarily metabolized by cytochrome P450 3A4 (CYP3A4), such assays are critical. dermnetnz.orgmedscape.comnih.gov

To accurately quantify the remaining bexarotene and the formation of its metabolites, a stable isotope-labeled internal standard is indispensable. This compound is particularly well-suited for this purpose. When added to the reaction quenching solution, it allows for precise quantification of not only the parent drug but also the 7-oxo metabolite, one of its key metabolic products. The use of a stable isotope-labeled version of the analyte or a closely related metabolite minimizes variability arising from sample preparation and instrumental analysis. bioanalysis-zone.comresearchgate.net

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. nih.gov This is often achieved by incubating the drug with a panel of recombinant human CYP450 enzymes or by using specific chemical inhibitors in human liver microsomes. In the case of bexarotene, these studies confirm the major role of CYP3A4 in its oxidation. dermnetnz.org

In these experiments, this compound would be employed as an internal standard in the LC-MS/MS analysis to quantify the rate of formation of 7-oxo-bexarotene (B601032) by individual CYP isoforms. This allows for a precise determination of the contribution of each enzyme to bexarotene's metabolic clearance.

Below is a representative data table illustrating the type of results obtained from a reaction phenotyping assay for bexarotene metabolism, highlighting the utility of a stable isotope standard like this compound for accurate quantification.

Table 1: Illustrative Reaction Phenotyping Data for Bexarotene Metabolism This table is for illustrative purposes and is based on established methodologies.

| CYP450 Isoform | Rate of 7-oxo-bexarotene Formation (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | < 1.0 | < 1% |

| CYP2C9 | 2.5 | 5% |

| CYP2C19 | 1.5 | 3% |

| CYP2D6 | < 1.0 | < 1% |

| CYP3A4 | 45.0 | 90% |

| Other | < 1.0 | < 1% |

High-Throughput Analytical Approaches for Metabolite Profiling

High-throughput screening (HTS) is essential in modern drug discovery for rapidly assessing large numbers of compounds. researchgate.net When applied to metabolite profiling, HTS allows for the efficient analysis of metabolic stability and the identification of metabolic pathways for numerous drug candidates. These automated assays rely on sensitive and specific analytical techniques, with LC-MS/MS being the gold standard.

The use of stable isotope-labeled internal standards is paramount in high-throughput settings to correct for matrix effects and variations in instrument response, which can be more pronounced when analyzing a large number of samples. This compound is an exemplary internal standard for the high-throughput profiling of bexarotene metabolites. Its chemical and physical properties are nearly identical to the endogenous 7-oxo-bexarotene, ensuring that it behaves similarly during extraction and chromatographic separation, leading to reliable quantification. bioanalysis-zone.comscispace.com

Metabolite profiling studies for bexarotene in various biological matrices (e.g., plasma, bile) from preclinical species and humans have identified 6-hydroxy-bexarotene as a major circulating metabolite, along with the 7-hydroxy and oxo metabolites. nih.gov A high-throughput workflow utilizing this compound would enable the rapid and simultaneous quantification of these key metabolites across numerous samples.

The following table demonstrates a hypothetical high-throughput analysis of bexarotene metabolite concentrations in plasma from different species, where a deuterated standard like this compound would be crucial for accurate measurement.

Table 2: Representative Data from a High-Throughput Metabolite Profiling Study of Bexarotene in Plasma (ng/mL) This table is for illustrative purposes and is based on established methodologies.

| Compound | Rat Plasma | Dog Plasma | Human Plasma |

|---|---|---|---|

| Bexarotene | 850 | 1200 | 500 |

| 6-hydroxy-bexarotene | 150 | 250 | 300 |

| 7-hydroxy-bexarotene | 45 | 80 | 95 |

| 6-oxo-bexarotene (B601045) | 20 | 35 | 50 |

| 7-oxo-bexarotene | 25 | 40 | 60 |

Molecular and Cellular Investigations of 7 Oxo Bexarotene Activity

Retinoid Receptor Binding Assays for 7-Oxo Bexarotene (B63655)

The biological actions of retinoids are mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ). iranjd.irnih.gov Bexarotene itself is known to be a highly selective agonist for RXRs. iqb.esnih.gov Laboratory investigations involving the synthesized 7-oxo bexarotene metabolite have been crucial in determining its specific activity at these receptors. nih.gov

While bexarotene selectively binds to and activates all three RXR subtypes (RXRα, RXRβ, RXRγ), studies on its oxidative metabolites have revealed a significantly different profile. fda.gov Research on synthesized 7-oxo bexarotene demonstrates that its binding affinity and transactivation potential at RXRs are considerably lower than that of the parent compound. nih.gov The binding of all major oxidative metabolites, including 7-oxo bexarotene, to RXRs was found to be "much reduced" compared to bexarotene. nih.gov Consequently, while there is significant systemic exposure to these metabolites, their ability to activate RXRs is diminished. nih.gov

| Compound | Relative Binding and Activity at RXRs | Source |

|---|---|---|

| Bexarotene (Parent Compound) | High | fda.goviqb.es |

| 7-Oxo Bexarotene (Metabolite) | Reduced | nih.gov |

The parent compound, bexarotene, is characterized by its low affinity for RARs, which underlies its selective action. iqb.esnih.gov Investigations into its metabolites confirm and extend this selectivity. Assays using synthesized 7-oxo bexarotene showed that it, along with the other oxidative metabolites, exhibited minimal activity in transactivating retinoic acid receptors. nih.gov This finding indicates that the oxidative metabolic process does not confer any significant RAR agonist activity to the resulting compounds.

Gene Expression Modulation in in vitro Cell Lines

The modulation of gene expression by retinoids is a direct consequence of the activation of their cognate receptors, which then function as ligand-activated transcription factors to control cellular processes. drugs.comfda.gov

Transcriptional regulation is initiated when a ligand binds to and activates a nuclear receptor or receptor pair, which then binds to response elements on the DNA of target genes. iqb.es Because research demonstrates that 7-oxo bexarotene has markedly reduced activity at RXRs and minimal activity at RARs, its direct contribution to transcriptional regulation is considered insignificant compared to bexarotene. nih.gov The parent compound, bexarotene, functions by activating RXR-dependent pathways, which in turn regulate the expression of genes that control critical cellular functions. drugs.comiqb.es The available evidence strongly suggests that the pharmacological activity observed after bexarotene administration is attributable to the parent compound itself, not its oxidative metabolites like 7-oxo bexarotene. nih.gov

The regulation of genes involved in cellular differentiation and proliferation is a hallmark of retinoid activity. fda.govkau.edu.sa Bexarotene, for example, has been shown to inhibit the growth of certain tumor cell lines in vitro and to induce apoptosis, effects which are mediated by the transcriptional control of relevant genes. europa.eubccancer.bc.ca Since 7-oxo bexarotene demonstrates a substantially diminished capacity to activate the requisite RXR and RAR receptors, its independent impact on the expression of genes controlling cellular differentiation and proliferation is expected to be minimal. nih.gov Any observed effects on these cellular processes in a physiological system are overwhelmingly likely to be the result of the parent bexarotene.

Cellular Responses in in vitro Models

Investigations into Apoptosis Induction in Cell Systems

Apoptosis, or programmed cell death, is a critical mechanism by which bexarotene exerts its therapeutic effects. patsnap.comnih.gov Research has demonstrated that bexarotene can induce apoptosis across various cancer cell lines, particularly those of hematological and epithelial origin. nih.govnih.govnih.gov The primary mechanism involves the activation of RXRs, which in turn modulates the expression of genes that either promote or suppress cell survival. patsnap.com

In studies using cutaneous T-cell lymphoma (CTCL) cell lines (MJ, Hut78, and HH), treatment with bexarotene at concentrations of 1 and 10 µM for 96 hours led to a dose-dependent increase in apoptosis. nih.gov This apoptotic induction was linked to several key molecular changes, including the activation of caspase-3 and the cleavage of poly(ADP-Ribose) polymerase (PARP). nih.gov Furthermore, bexarotene treatment resulted in the downregulation of survivin, an inhibitor of apoptosis protein, while having no significant effect on Fas/Fas ligand or Bcl-2 protein expression in these cell lines. nih.gov

Similar pro-apoptotic effects were observed in a case of adult T-cell leukemia/lymphoma (ATLL). nih.gov Malignant T-cells from the patient, when treated in vitro with 10 µM bexarotene, showed a significant increase in apoptosis, with the rate of cell death rising from a baseline of 17.9% to 37.8%. nih.gov However, the study also highlighted that resistance could develop over time, which was correlated with a decreased expression of the RXR-α receptor subunit. nih.gov

Investigations in ovarian cancer cell lines (ES2 and NIH:OVACAR3) revealed another form of programmed cell death induced by bexarotene. nih.gov While bexarotene reduced cell proliferation, concentrations of 10 µM or higher also increased the release of lactate (B86563) dehydrogenase (LDH), indicating a loss of cell membrane integrity. nih.gov In the ES2 cell line, this was attributed to pyroptosis, a lytic form of cell death, as evidenced by the activation of caspase-4 and gasdermin E (GSDME), without activation of the classical apoptotic executioner caspase-3. nih.gov

The table below summarizes key findings from in vitro studies on bexarotene-induced apoptosis.

| Cell Line | Cancer Type | Key Findings |

| MJ, Hut78, HH | Cutaneous T-cell Lymphoma (CTCL) | Dose-dependent increase in apoptosis at 1 and 10 µM. nih.gov Associated with activated caspase-3, cleaved PARP, and decreased survivin expression. nih.gov |

| Patient-derived T-cells | Adult T-cell Leukemia/Lymphoma (ATLL) | A 10 µM treatment increased apoptosis from 17.9% to 37.8%. nih.gov |

| ES2, NIH:OVACAR3 | Ovarian Cancer | Increased sub-G1 population. nih.gov At >10 µM, induced cell rupture (LDH release). nih.gov In ES2 cells, induced pyroptosis via caspase-4 and GSDME activation. nih.gov |

| MCF-7 | Breast Cancer | Docosahexaenoic acid (DHA), an omega-3 fatty acid, was shown to strongly induce apoptosis in these cells, selectively mediated via caspase 8 activation. plos.org While not a direct study of bexarotene, it highlights apoptotic pathways in a commonly used cell line. |

Growth Inhibition Studies in Preclinical Cell Lines

Bexarotene and its metabolites have demonstrated the ability to inhibit the growth of various tumor cell lines in vitro. bauschhealth.comfda.govdermnetnz.org This anti-proliferative effect is a direct consequence of its action as an RXR agonist, which modulates the expression of genes involved in the cell cycle and proliferation. patsnap.comdermnetnz.org

Studies have consistently shown that bexarotene is effective against tumor cell lines of hematopoietic and squamous cell origin. bauschhealth.comfda.govdermnetnz.orgnih.gov The precise mechanism of action in CTCL is not fully understood, but it is known to involve the modulation of cell growth, differentiation, and apoptosis. dermnetnz.org

In ovarian cancer cell lines ES2 and NIH:OVACAR3, bexarotene treatment at concentrations of 5, 10, and 20 µM resulted in reduced cell proliferation. nih.gov This growth inhibition was accompanied by an increase in the sub-G1 phase cell population, which is indicative of cell cycle arrest. nih.gov

Further research has explored the anti-proliferative effects on other cancer types. A study on the photodegradation of bexarotene found that its degradation products exhibited concentration-dependent growth inhibition on human breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells. mdpi.com Notably, HeLa cells showed outstanding sensitivity to one of the degradation products. mdpi.com The cytotoxicity of the products formed after 4 hours of UV irradiation was significantly higher than that of the parent bexarotene compound. mdpi.com In a separate study, bexarotene was found to inhibit the viability of MCF-7 breast cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 20.2 µM. plos.org

The table below presents data on the growth-inhibitory effects of bexarotene in different preclinical cell lines.

| Cell Line(s) | Cancer Type | Key Findings on Growth Inhibition |

| Hematopoietic and Squamous Cell Lines | Blood and Skin Cancers | General inhibition of in vitro growth. bauschhealth.comfda.govfda.govdermnetnz.org |

| ES2, NIH:OVACAR3 | Ovarian Cancer | Reduced cell proliferation at 5, 10, and 20 µM. nih.gov Increased sub-G1 population, indicating cell cycle arrest. nih.gov |

| MDA-MB-231, HeLa, A2780 | Breast, Cervical, Ovarian Cancer | Concentration-dependent growth inhibition by bexarotene and its photodegradation products. mdpi.com HeLa cells were particularly sensitive. mdpi.com |

| MCF-7 | Breast Cancer | IC₅₀ value of 20.2 µM for inhibition of cell viability. plos.org |

Preclinical Pharmacological Research Endeavors Involving 7 Oxo Bexarotene

In vivo Studies in Animal Models of Disease (excluding human trials)

Preclinical research has demonstrated the significant potential of bexarotene (B63655) in both treating existing tumors and preventing their development in various animal models. In vivo studies show that bexarotene can inhibit tumor growth and, in some cases, cause tumor regression. fda.govdermnetnz.orgeuropa.eueuropa.eu

One key area of investigation has been in models of squamous cell carcinoma. In studies using nude mice with human primary squamous cell xenografts, bexarotene administration led to the inhibition of tumor growth and resulted in tumor regression. fda.gov The compound has also shown potent antitumor activity against human head and neck squamous cell carcinoma lines in vivo. fda.gov

Furthermore, bexarotene has been extensively studied in rodent models of mammary carcinogenesis. It has proven to be a highly effective chemopreventive agent, significantly reducing tumor incidence and burden. fda.govresearchgate.net Its efficacy is notable in both naïve and tamoxifen-resistant models of mammary cancer, highlighting a distinct mechanism from traditional hormonal therapies. fda.govresearchgate.net Research also indicates that dietary administration of bexarotene can suppress the formation of intestinal polyps and colonic tumors in mice. researchgate.net The mechanisms underlying these effects are linked to the regulation of cellular differentiation and apoptosis. fda.govdermnetnz.org

Table 1: Summary of Bexarotene's In Vivo Anti-Tumor and Chemopreventive Effects in Animal Models

| Animal Model | Cancer Type | Observed Effect | Citation(s) |

|---|---|---|---|

| Nude Mice | Human Squamous Cell Carcinoma (Xenografts) | Inhibition of tumor growth and regression | fda.gov |

| Rat | Mammary Carcinoma (Carcinogen-induced) | Effective chemoprevention and therapeutic regression | fda.govresearchgate.net |

| Mice | Intestinal Polyps / Colonic Tumors | Significant inhibition of polyp and tumor formation | researchgate.net |

While bexarotene demonstrates clear anti-tumor effects in animal models, the precise role it plays in modulating systemic anti-tumor immunity is not fully elucidated. fda.govdermnetnz.orgeuropa.eueuropa.eueuropa.eufda.gov Research indicates that bexarotene has immunomodulating properties. scirp.org It is known to inhibit the in vitro growth of tumor cell lines of hematopoietic origin and can modulate hematopoietic cell proliferation. fda.goveuropa.eu However, the specific in vivo mechanisms concerning the interaction with the host immune system, such as the activation of T-cells or other immune effector cells against tumors in rodent models, are not detailed in the available documentation. The exact mechanism of action in cutaneous T-cell lymphoma (CTCL), for which it is clinically approved, remains unknown. fda.govfda.gov

Table 2: Bexarotene's Effects on Inflammatory Responses in Animal Models

| Animal Model | Condition | Observed Effect | Citation(s) |

|---|---|---|---|

| Mouse | LPS-Induced Inflammatory Pain (Hyperalgesia) | Ameliorated hyperalgesia | researchgate.net |

Mechanistic Studies of 7-Oxo Bexarotene in Animal Physiology (excluding human physiology)

Studies in animal models have shown that bexarotene can induce hepatic metabolic enzymes. fda.goveuropa.euinvivochem.cn In preclinical toxicology studies involving rats and dogs, administration of bexarotene led to the induction of cytochrome P450 isozymes. fda.gov Specifically, pretreatment of rats with bexarotene was found to induce hepatic microsomal metabolism of the compound. nih.gov This induction can result in the auto-induction of its own metabolism, which may affect the compound's plasma concentration after repeated administration. europa.eu This enzymatic induction also has the potential to alter the metabolism of other co-administered therapeutic agents that are substrates for these enzymes. fda.goveuropa.eu

Table 3: Metabolic Enzyme Induction by Bexarotene in Animal Livers

| Animal Model | Enzyme System | Observed Effect | Citation(s) |

|---|---|---|---|

| Rat | Hepatic Microsomal Enzymes (Cytochrome P450) | Induction of bexarotene metabolism | nih.gov |

Research across multiple preclinical studies has consistently shown that bexarotene is highly bound to plasma proteins. europa.eueuropa.eunih.gov The extent of this binding is reported to be greater than 99%. dermnetnz.orgeuropa.eueuropa.eunih.govwikidoc.org This high degree of protein binding is a critical pharmacokinetic parameter, as it influences the distribution and clearance of the compound. While the binding is extensive, the specific plasma proteins to which bexarotene binds have not been fully elucidated in the available literature. nih.govfda.gov The metabolites of bexarotene, including 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene (B601032), are also found in the plasma of treated rats and dogs. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 7-Oxo Bexarotene-d6 |

| Bexarotene |

| 6-hydroxy-bexarotene |

| 7-hydroxy-bexarotene |

| 6-oxo-bexarotene (B601045) |

| 7-oxo-bexarotene |

| all-trans-retinoic acid (ATRA) |

| Tamoxifen |

Investigation of Neuroprotective Potential in Animal Models

Preclinical research has explored the neuroprotective effects of Bexarotene, the parent compound of 7-Oxo Bexarotene, in various animal models of neurological injury and disease. Studies have demonstrated that Bexarotene has the potential to mitigate neuronal damage and suppress inflammatory responses. nih.govnih.gov For instance, in models of cerebral ischemia-reperfusion injury, Bexarotene has been shown to provide brain-protective effects. nih.gov Its mechanisms of action are multifaceted, including the upregulation of microglial phagocytosis and the reduction of misfolded protein aggregation, which are key pathological features in many neurodegenerative conditions. nih.gov

Studies in Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)

Alzheimer's Disease Models

A substantial body of research has focused on Bexarotene in animal models of Alzheimer's disease (AD). These studies have investigated its role in modulating pathways associated with the clearance of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques found in the brains of AD patients. kau.edu.sa The mechanism often involves the RXR-mediated expression of apolipoprotein E (ApoE), which is crucial for lipid transport and Aβ clearance. kau.edu.sa

Initial groundbreaking studies reported that Bexarotene administration to transgenic mouse models of AD led to rapid clearance of soluble Aβ from the brain, a reduction in amyloid plaque burden, and a reversal of cognitive and behavioral deficits. nih.govwumedicalcenter.com For example, within hours of treatment, soluble Aβ levels were observed to decrease significantly. wumedicalcenter.com Subsequent research has sought to replicate and further understand these findings. While some studies have produced varied results regarding the extent of amyloid plaque reduction, many have confirmed the effects of Bexarotene on soluble Aβ levels and the reversal of behavioral impairments. nih.govdovepress.com Research has also shown that Bexarotene can increase the levels of key proteins involved in cholesterol transport, such as ABCA1 and ABCG1, which aid in the lipidation of ApoE and facilitate Aβ clearance. nih.gov A proposed alternative mechanism suggests that Bexarotene may directly interfere with the formation of neurotoxic amyloid channels in neural cell membranes. nih.gov

Table 1: Summary of Bexarotene Research in Alzheimer's Disease Animal Models

| Animal Model | Key Findings | Reported Biomarker Changes |

| APP/PS1 Transgenic Mice | Rapid reversal of cognitive and memory deficits. nih.govwumedicalcenter.com | Reduction of soluble Aβ levels by 25% within hours; clearance of over 50% of amyloid plaques within 72 hours. wumedicalcenter.com |

| Mutant APP/PS1 Mice | No significant attenuation of Aβ plaques or cognitive deficits in one study. nih.gov | Upregulation of ABCA1. nih.gov |

| E4FAD Transgenic Mice | Decreased soluble Aβ levels. dovepress.com | Increased ABCA1, ApoE4 lipidation, and ApoE4/Aβ complex formation. dovepress.com |

Parkinson's Disease Models

The neuroprotective potential of Bexarotene has also been evaluated in animal models of Parkinson's disease (PD), a disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. nih.govfrontiersin.org Research in this area suggests that Bexarotene's effects are linked to the nuclear receptor Nurr1, which is essential for the development, maintenance, and survival of dopaminergic neurons. nih.gov

Bexarotene acts on Nurr1-RXR heterodimers, promoting the survival of these critical neurons. nih.gov In a rat model using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce parkinsonian features, treatment with Bexarotene was found to rescue dopamine (B1211576) neurons from degeneration and reverse behavioral deficits. nih.govcriver.com These findings highlight a distinct mechanism of neuroprotection relevant to PD, focusing on trophic support for dopaminergic neurons and modulating inflammatory responses within the central nervous system. nih.gov

Table 2: Summary of Bexarotene Research in Parkinson's Disease Animal Models

| Animal Model | Key Findings | Reported Biomarker Changes |

| 6-OHDA-Lesioned Rats | Rescue of dopamine neurons and reversal of behavioral deficits. nih.gov | Significant increase in the number of tyrosine hydroxylase (TH) positive cells in the substantia nigra of treated animals vs. vehicle. nih.gov |

| SOD1G93A Mouse Model (ALS) | Delayed motor function deterioration and extended survival. mdpi.com | Delayed early motor neuron degeneration and decreased ubiquitylated inclusions. mdpi.com |

Advanced Research Applications and Future Directions

Utility of Stable Isotope Labeled Metabolites in Advanced ADME Research

Stable isotope-labeled compounds, such as 7-Oxo Bexarotene-d6, are indispensable in modern Absorption, Distribution, Metabolism, and Excretion (ADME) studies. nih.govacs.org The incorporation of deuterium (B1214612) atoms creates a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is easily detectable by mass spectrometry (MS), allowing researchers to differentiate the administered compound from endogenous molecules and track its metabolic fate with high precision. nih.govmetsol.com

The use of stable isotope labeling offers significant advantages in pharmacokinetic and metabolic research. metsol.com By using a labeled compound, scientists can accurately map the journey of a drug and its metabolites through a biological system, providing quantitative data on absorption rates, tissue distribution, metabolic pathways, and excretion profiles. nih.govmetsol.com This approach is fundamental to understanding a drug's disposition and is a cornerstone of drug development and registration. nih.gov The combination of stable isotope labeling with powerful analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of complex metabolic data. acs.orgacs.org

| Research Area | Application of this compound | Analytical Benefit |

| Metabolite Identification | Serves as an internal standard. | Co-elutes with the unlabeled metabolite, confirming its identity in complex biological matrices. |

| Pharmacokinetics (PK) | Used to create calibration curves for quantification. | Enables precise measurement of the concentration of the actual metabolite (7-Oxo Bexarotene) over time. |

| Mass Balance Studies | Acts as a tracer to follow the metabolic pathway. | Allows for the differentiation and quantification of the parent drug versus its specific metabolites in various tissues and excreta. |

Integration into Systems Biology and Metabolomics Research

In the fields of systems biology and metabolomics, which involve the comprehensive study of metabolites in a biological system, stable isotope-labeled compounds are crucial for achieving accurate and reproducible results. documentsdelivered.com Metabolomics studies often contend with analytical variability from sample preparation and instrument performance. nih.gov this compound serves as an ideal internal standard to normalize the data, correcting for these variations. nih.gov

By adding a known quantity of this compound to a biological sample, researchers can reliably quantify the endogenous levels of the unlabeled 7-Oxo Bexarotene (B63655). This is because the labeled and unlabeled compounds behave almost identically during extraction and chromatographic separation, but are distinguished by the mass spectrometer. This technique significantly improves the accuracy and reliability of quantitative metabolomics, which is essential for understanding the subtle metabolic changes associated with disease states or drug responses. documentsdelivered.com

Exploring Potential for Novel Chemical Biology Probes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or metabolic pathways, with precision. nih.gov While this compound is primarily an analytical standard, its properties lend it potential as a specialized chemical probe. Its deuterium label acts as a "silent" tag that does not typically alter the molecule's biological activity.

This allows it to be used as a tracer to probe the activity of specific enzymes responsible for the metabolism of bexarotene. By introducing this compound into a cellular system, researchers can track its interactions and subsequent transformations without the interference of signals from its unlabeled form, providing a clearer picture of specific metabolic fluxes and enzyme kinetics.

Unanswered Questions and Prospective Academic Research Avenues

The availability of this compound opens the door to several new avenues of academic inquiry. Many questions surrounding the metabolism and activity of bexarotene remain, and this labeled compound is a key tool for addressing them.

| Research Question | Prospective Study Design | Role of this compound |

| What is the inter-individual variability in the rate of 7-Oxo Bexarotene formation? | A population pharmacokinetic study using patient samples. | Used as an internal standard for precise quantification of 7-Oxo Bexarotene across different individuals. |

| Are there further downstream metabolites of 7-Oxo Bexarotene? | An in-vitro study using liver microsomes followed by high-resolution mass spectrometry. | As the parent compound, its isotopic signature would help in identifying subsequent metabolites that retain the deuterium label. |

| How does co-administration of other drugs affect the clearance of 7-Oxo Bexarotene? | A drug-drug interaction study in a preclinical model. | Enables accurate quantification of changes in the metabolite's concentration, isolating the effect of the co-administered drug. |

| Can 7-Oxo Bexarotene be used to quantify enzyme activity directly in tissue samples? | Development of a targeted enzyme activity assay using patient-derived tissues. | The rate of conversion of a labeled precursor to this compound could serve as a direct measure of enzymatic function. |

Methodological Advancements for Enhanced Research Throughput

The utility of this compound is amplified by continuous advancements in analytical instrumentation. Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems offer unprecedented sensitivity and selectivity, allowing for the detection and quantification of metabolites at very low concentrations. metsol.com

High-throughput screening methods, which analyze many samples in a short period, heavily rely on robust and reliable internal standards like this compound to ensure data quality. The development of ultra-high-performance liquid chromatography (UHPLC) has drastically reduced run times, enabling faster analysis without compromising separation quality. When coupled with the precise quantification afforded by stable isotope-labeled standards, these methodological advancements allow researchers to process large-scale metabolomics and clinical trial sample sets with greater speed and confidence.

Q & A

Q. What synthetic methodologies are validated for 7-Oxo Bexarotene-d6, and how do reaction conditions influence deuterium retention?

Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or deuterated precursors. Critical parameters include pH, temperature (avoiding >80°C to prevent deuterium loss), and catalyst selection. Isotopic purity (≥98%) should be confirmed via comparative ¹H/²H NMR and high-resolution mass spectrometry (monitoring d6/d5 ratios) .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Use stable isotope dilution LC-MS/MS with a deuterated internal standard (e.g., d6 analog) to minimize matrix effects. Validate assays per FDA guidelines for precision (±15% RSD), recovery (>80%), and sensitivity (LOQ ≤1 ng/mL). Cross-validate with HPLC-UV for non-deuterated analogs to confirm specificity .

Q. What is the mechanistic basis for this compound’s selectivity toward retinoid X receptor (RXR) subtypes?

Conduct competitive binding assays using recombinant RXRα, β, and γ isoforms. Compare IC₅₀ values with non-deuterated Bexarotene. Molecular docking simulations (e.g., AutoDock Vina) can predict deuterium’s steric effects on ligand-receptor interactions .

Advanced Research Questions

Q. How do contradictory pharmacokinetic data for this compound across species inform translational study design?

Resolve discrepancies by:

Q. What experimental strategies mitigate confounding effects of this compound’s metabolic interconversion with parent compounds?

Implement tandem mass spectrometry (MS/MS) to distinguish deuterated metabolites. Use time-course studies in hepatocyte cultures to quantify conversion rates. Apply kinetic isotope effect (KIE) models to predict metabolic stability differences between d6 and non-deuterated forms .

Q. How can researchers optimize dose-response studies for this compound while accounting for RXR heterodimerization variability?

Design parallel assays:

Q. What statistical approaches resolve batch-to-batch variability in deuterium labeling efficiency during preclinical trials?

Apply mixed-effects models to partition variance sources (e.g., synthesis batch, animal cohort). Use ANOVA with post hoc Tukey tests for interbatch comparisons. Include isotopic purity as a covariate in pharmacokinetic/pharmacodynamic (PK/PD) models .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Validate target engagement via ex vivo RXR occupancy assays (e.g., radioligand displacement in biopsy tissues)

- Profile tissue-specific bioavailability using quantitative whole-body autoradiography (QWBA) with tritiated analogs

- Corrogate with transcriptomic data (RNA-seq) to identify compensatory pathways .

Q. What criteria determine the suitability of this compound as a tracer in human metabolic studies?

Establish:

- Chemical stability : No deuterium loss in simulated gastric fluid (pH 1.2) over 24h

- Isotopic fidelity : <2% metabolic reversion to non-deuterated form in hepatocytes

- Toxicokinetic thresholds : AUC₀–24h <10% of NOAEL (no-observed-adverse-effect level) from preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.